molecular formula C30H32ClN3O4S2 B11525692 4-chloro-N-[(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-4-[4-(piperidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline

4-chloro-N-[(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-4-[4-(piperidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline

Cat. No.: B11525692
M. Wt: 598.2 g/mol
InChI Key: PCGHTBUGYSBVDK-UHFFFAOYSA-N
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Description

(2Z)-N-(4-CHLOROPHENYL)-3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE is a complex organic compound with a unique structure that includes a thiazole ring, a piperidine sulfonyl group, and various aromatic substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-(4-CHLOROPHENYL)-3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE typically involves multi-step organic synthesis. The key steps include:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions.

    Introduction of the Piperidine Sulfonyl Group: This step involves the sulfonylation of a piperidine derivative using sulfonyl chlorides in the presence of a base such as triethylamine.

    Coupling Reactions: The final assembly of the molecule involves coupling reactions to attach the various aromatic groups to the thiazole core. This can be done using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

(2Z)-N-(4-CHLOROPHENYL)-3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials with specific properties.

    Biology: It may serve as a probe or inhibitor in biochemical assays to study enzyme activity, protein interactions, and cellular pathways.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial activities.

    Industry: It may be used in the development of new materials with unique electronic, optical, or mechanical properties.

Mechanism of Action

The mechanism of action of (2Z)-N-(4-CHLOROPHENYL)-3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, blocking receptor signaling, or altering ion channel function.

Properties

Molecular Formula

C30H32ClN3O4S2

Molecular Weight

598.2 g/mol

IUPAC Name

N-(4-chlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-piperidin-1-ylsulfonylphenyl)-1,3-thiazol-2-imine

InChI

InChI=1S/C30H32ClN3O4S2/c1-37-28-15-6-22(20-29(28)38-2)16-19-34-27(21-39-30(34)32-25-11-9-24(31)10-12-25)23-7-13-26(14-8-23)40(35,36)33-17-4-3-5-18-33/h6-15,20-21H,3-5,16-19H2,1-2H3

InChI Key

PCGHTBUGYSBVDK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C(=CSC2=NC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)S(=O)(=O)N5CCCCC5)OC

Origin of Product

United States

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